molecular formula C8H5FN2O B3219163 6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde CAS No. 1190316-09-6

6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde

Cat. No.: B3219163
CAS No.: 1190316-09-6
M. Wt: 164.14 g/mol
InChI Key: DRJCUVKRJGJYSU-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5FN2O. This compound is characterized by a pyrrolo[3,2-B]pyridine core structure, which is fluorinated at the 6th position and has an aldehyde functional group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and formylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde is utilized in several fields of scientific research:

Mechanism of Action

The mechanism by which 6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound can inhibit or modulate the activity of specific enzymes, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position and the aldehyde group at the 3rd position make it particularly useful in the synthesis of complex molecules and in biochemical research .

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJCUVKRJGJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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